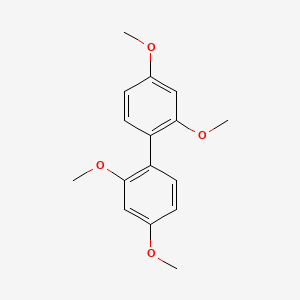

2,2',4,4'-Tetramethoxy-1,1'-biphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-17-11-5-7-13(15(9-11)19-3)14-8-6-12(18-2)10-16(14)20-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMDKMRTHCDPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295827 | |

| Record name | 2,2',4,4'-tetramethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-72-8 | |

| Record name | 2,2′,4,4′-Tetramethoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 105650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC105650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4'-tetramethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 2,2 ,4,4 Tetramethoxy 1,1 Biphenyl

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl.

In the ¹H NMR spectrum, the methoxy (B1213986) groups (–OCH₃) are expected to appear as distinct singlet peaks. Due to the different chemical environments of the methoxy groups at the 2,2'- and 4,4'- positions, two separate signals would be anticipated. The aromatic protons on the biphenyl (B1667301) rings would present as a series of multiplets, with their chemical shifts and coupling patterns determined by their substitution pattern.

The ¹³C NMR spectrum would show distinct signals for the methoxy carbons and the aromatic carbons. The carbon atoms directly bonded to the electron-donating methoxy groups would be shielded and appear at a characteristic chemical shift. NMR is also instrumental in analyzing the rotational isomerism common in biphenyl systems. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl

| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Type / Notes |

| ¹H | ~ 3.7 - 3.9 | Singlets (Methoxy protons at C2, C2', C4, C4') |

| ¹H | ~ 6.5 - 7.3 | Multiplets (Aromatic protons) |

| ¹³C | ~ 55.0 - 56.0 | Methoxy carbons |

| ¹³C | ~ 98.0 - 160.0 | Aromatic carbons |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is characterized by absorption bands corresponding to its aromatic and methoxy components. Key vibrations include the C-H stretching of the aromatic rings and methyl groups, C=C stretching within the aromatic rings, and the prominent C-O stretching of the methoxy ethers. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Biphenyl Rings |

| 2960 - 2850 | Aliphatic C-H Stretch | Methoxy (-CH₃) |

| 1600 - 1500 | C=C Aromatic Ring Stretch | Biphenyl Rings |

| 1270 - 1250 | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| 850 - 800 | Aromatic C-H Bending (Out-of-plane) | Biphenyl Rings |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, with the molecular formula C₁₆H₁₈O₄, the calculated exact mass is 274.1205 Da. semanticscholar.orgacs.org HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that corresponds precisely to this calculated value, unequivocally confirming the molecular formula.

Table 3: HRMS Data for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| Calculated Exact Mass | 274.1205 Da |

| Expected Ion Peak (ESI, [M+H]⁺) | 275.1283 m/z |

X-ray Crystallography and Solid-State Structural Determination

Crystallographic methods provide definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions.

While a published crystal structure for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl was not identified, analysis of the closely related compound 4,4'-dimethoxy-1,1'-biphenyl (B188815) provides insight into the expected structural features. nih.govnih.gov For substituted biphenyls, a key structural parameter is the dihedral angle between the two aromatic rings, which results from a balance between steric hindrance from the ortho-substituents and electronic effects favoring planarity. For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, significant steric repulsion from the methoxy groups at the 2 and 2' positions would force the rings to adopt a twisted conformation, with an expected dihedral angle in the range of 40-60°. nih.gov

A full SC-XRD study would yield precise data on bond lengths, bond angles, the dihedral angle, and the orientation of the methoxy groups relative to the aromatic rings. nih.govnih.gov

Table 4: Illustrative Crystal Data from a Single Crystal X-ray Diffraction Study of 4,4'-dimethoxy-1,1'-biphenyl (A Related Compound)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4305 |

| b (Å) | 6.2205 |

| c (Å) | 24.305 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1123.0 |

Note: This data is for the related compound 4,4'-dimethoxy-1,1'-biphenyl and serves to illustrate the type of information obtained from an SC-XRD experiment. nih.gov

In cases where obtaining single crystals of sufficient size and quality for SC-XRD is challenging, three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), has emerged as a powerful alternative. hhu.deeldico-scientific.com This technique can determine atomic-resolution structures from nanocrystals or microcrystalline powders, which are often unsuitable for X-ray methods. nih.govmdpi.com

The 3D ED method involves collecting electron diffraction data from a single nanocrystal as it is rotated in a transmission electron microscope (TEM). semanticscholar.orgacs.org Due to the strong interaction of electrons with matter, even sub-micrometer sized crystals can produce high-quality diffraction patterns. hhu.demdpi.com For a compound like 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, if it were to crystallize as a fine powder, 3D ED would be the ideal method to determine its solid-state structure. The technique is capable of providing the same level of structural detail as SC-XRD, including bond lengths, angles, and conformational details, making it a revolutionary tool for the structural analysis of small organic molecules. rsc.org

Conformational Dynamics and Torsional Isomerism

The conformational landscape of biphenyl derivatives is primarily dictated by the rotation around the central carbon-carbon single bond (the pivotal bond) connecting the two phenyl rings. In the parent compound, biphenyl, there is relatively free rotation around this bond, though its equilibrium geometry in the gas phase is non-planar, with a dihedral angle of approximately 42-44°. colostate.edunih.gov This non-planar conformation represents a compromise between two opposing factors: steric hindrance between the ortho-hydrogen atoms, which disfavors planarity, and π-conjugation between the rings, which favors a coplanar arrangement. The introduction of substituents, particularly at the ortho positions (2, 2', 6, and 6'), significantly alters this dynamic.

In 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, the presence of methoxy groups at the 2 and 2' positions introduces substantial steric hindrance. These ortho-substituents prevent the molecule from adopting a planar or near-planar conformation due to severe steric clashes that would occur between them. cutm.ac.inpharmaguideline.com Consequently, the phenyl rings are forced to twist away from each other, resulting in a significantly larger dihedral angle compared to unsubstituted biphenyl.

| Compound | Substituent Positions | Reported/Expected Dihedral Angle (°) | Reference/Comment |

|---|---|---|---|

| Biphenyl | Unsubstituted | ~44° | colostate.edunih.gov |

| 2-Methylbiphenyl | 2- | ~58° | westmont.edu |

| 2,2'-Dimethylbiphenyl (B165481) | 2,2'- | ~87° | westmont.edu |

| 2,2',4,4'-Tetramethoxy-1,1'-biphenyl | 2,2',4,4'- | Expected to be >60°, likely approaching 90° | Inferred based on steric hindrance of ortho-methoxy groups. cutm.ac.in |

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers, known as atropisomers. wikipedia.org Biphenyl derivatives with bulky substituents at the ortho positions are classic examples of molecules that can exhibit this phenomenon, also known as axial chirality. cutm.ac.inpharmaguideline.com

For atropisomerism to be observable and for the isomers to be separable at room temperature, the rotational energy barrier must be sufficiently high. A commonly cited threshold corresponds to a half-life for interconversion of at least 1000 seconds, which translates to a free energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.org

The compound 2,2',4,4'-Tetramethoxy-1,1'-biphenyl possesses the necessary structural features for potential atropisomerism:

Restricted Rotation: The two methoxy groups at the ortho (2 and 2') positions create a significant steric barrier that hinders free rotation around the central 1,1'-biphenyl bond.

Axial Chirality: As the molecule is forced into a stable, non-planar conformation, it can exist as a pair of non-superimposable mirror images (enantiomers), provided there is no other plane of symmetry. The C1-C1' bond acts as a chiral axis.

The stability of these potential atropisomers depends directly on the magnitude of the rotational energy barrier. While the methoxy group is not as large as some other substituents known to create highly stable atropisomers (like carboxyl or nitro groups in diphenic acid), the presence of two such groups at the ortho positions strongly suggests that the barrier to rotation in 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is substantial. wikipedia.org Therefore, it is a strong candidate for exhibiting atropisomerism, and it is plausible that its enantiomeric conformers could be resolved under appropriate experimental conditions. slideshare.net

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, including van der Waals interactions, hydrogen bonds, and electrostatic interactions. For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, the molecular structure—characterized by aromatic rings and polar methoxy groups—suggests that several types of interactions will dictate its crystal packing.

Although a specific crystal structure determination for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl was not found in the surveyed literature, the analysis of a closely related compound, 4,4'-dimethoxy-1,1'-biphenyl, provides significant insight into the likely interactions. researchgate.net The crystal structure of 4,4'-dimethoxy-1,1'-biphenyl is stabilized by a combination of C-H···π and weak π···π interactions. researchgate.net

Based on this analogy and the structure of the target molecule, the following intermolecular interactions are expected to be significant in the crystal packing of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl:

C-H···π Interactions: The hydrogen atoms of the aromatic rings and the methyl groups of the methoxy substituents can act as donors in weak hydrogen bonds with the electron-rich π-systems of the phenyl rings of neighboring molecules.

π···π Stacking Interactions: Despite the non-planar nature of the molecule, offset or parallel-displaced π-stacking arrangements between the phenyl rings of adjacent molecules are possible and often contribute to the stability of the crystal lattice of aromatic compounds.

C-H···O Interactions: The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds, involving aromatic or methyl C-H donors from one molecule and a methoxy oxygen from another, are likely to be present, further stabilizing the crystal structure. rsc.org

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| C-H···π | Aromatic or methyl C-H bonds interacting with the face of a phenyl ring. | Significant directional interaction contributing to lattice stability. |

| π···π Stacking | Interaction between the π-orbitals of adjacent phenyl rings. Likely to be offset due to the molecule's non-planar geometry. | Contributes to cohesion, though less significant than in planar aromatic systems. |

| C-H···O | Aromatic or methyl C-H bonds interacting with the oxygen atom of a methoxy group. | Provides specific directional stabilization to the crystal lattice. rsc.org |

| Van der Waals Forces | General attractive/repulsive forces between molecules. | Primary contributor to overall packing density and lattice energy. |

Synthetic Strategies and Methodologies for 2,2 ,4,4 Tetramethoxy 1,1 Biphenyl

Direct Synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl

Direct synthesis routes aim to construct the target biphenyl (B1667301) from readily available precursors in a single key bond-forming step. These methods are often favored for their efficiency and atom economy.

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or copper. rsc.orgresearchgate.net

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of aryl halides. organic-chemistry.orgoperachem.com The reaction typically requires high temperatures (often over 200°C) and a stoichiometric amount of copper powder. organic-chemistry.orgoperachem.com For the synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, this would involve the homocoupling of a 1-halo-2,4-dimethoxybenzene.

Modern variations of the Ullmann reaction may employ copper catalysts in conjunction with ligands, allowing for milder reaction conditions. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the biaryl product and regenerate the catalyst. organic-chemistry.org While foundational, the harsh conditions of the classic Ullmann reaction have led to its partial displacement by more versatile palladium-catalyzed methods for many applications.

Table 1: Representative Conditions for Ullmann-Type Biaryl Synthesis No specific literature data was found for the synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl via this method in the search results. The following represents a generalized example.

| Starting Material | Reagent | Catalyst/Promoter | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1-Iodo-2,4-dimethoxybenzene | - | Copper powder | DMF or Sand | >200 °C | Variable |

The Suzuki–Miyaura cross-coupling is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. mdpi.com The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.com

To synthesize 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, two primary Suzuki-Miyaura strategies could be employed:

Homocoupling: The palladium-catalyzed self-coupling of 2,4-dimethoxyphenylboronic acid.

Cross-coupling: The reaction of 2,4-dimethoxyphenylboronic acid with a 1-halo-2,4-dimethoxybenzene (e.g., 1-bromo-2,4-dimethoxybenzene).

The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. rsc.orgyoutube.com

Table 2: Example Conditions for Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis The following table illustrates general conditions applicable to the synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl based on established protocols. researchgate.net

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 1-Bromo-2,4-dimethoxybenzene | 2,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/Water or DME | 80-110 °C | High |

Besides the Ullmann and Suzuki reactions, several other metal-mediated cross-coupling reactions can be applied to the synthesis of biaryls. These methods offer alternative pathways that may be advantageous depending on substrate availability and functional group compatibility. rsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the target compound, this would entail reacting a 2,4-dimethoxyphenylzinc halide with a 1-halo-2,4-dimethoxybenzene. rsc.org

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent coupled with an organic halide, typically catalyzed by palladium. The synthesis would proceed via the reaction of a (2,4-dimethoxyphenyl)trialkylstannane with a 1-halo-2,4-dimethoxybenzene. A key drawback is the toxicity of the organotin compounds. rsc.org

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organic halide in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source.

These reactions generally follow a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Oxidative coupling provides a more direct and atom-economical route to biaryl compounds by forming a C-C bond through the formal removal of two hydrogen atoms from two aromatic C-H bonds. researchgate.netnih.gov This approach avoids the need for pre-functionalization (e.g., halogenation or borylation) of the starting materials. For the synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, the starting material would be 1,3-dimethoxybenzene (B93181).

The oxidative dimerization of electron-rich aromatic compounds like 1,3-dimethoxybenzene can be facilitated by various oxidizing agents. Iron(III) salts are among the most common and effective reagents for this transformation. nih.gov

Iron(III) Chloride (FeCl₃): FeCl₃ is a widely used oxidant for the coupling of phenols and their ethers. The reaction mechanism is believed to proceed via a radical cation intermediate. The electron-rich aromatic substrate is oxidized by Fe(III) to form a radical cation, which then dimerizes. Subsequent deprotonation and re-aromatization yield the biphenyl product. sci-hub.st In the case of 1,3-dimethoxybenzene, the coupling is expected to occur at the positions most activated by the methoxy (B1213986) groups, leading to the desired 2,2',4,4'-tetramethoxy isomer among other potential products. The reaction of 3,4-dimethoxytoluene (B46254) with FeCl₃ on a silica (B1680970) gel support has been shown to produce the corresponding biphenyl derivative in 95% yield, demonstrating the high efficiency of this reagent.

Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]): This oxidant is also frequently employed for the oxidative coupling of phenolic compounds. cnr.it It is often used in alkaline conditions. Similar to FeCl₃, the mechanism involves the generation of a radical intermediate which then undergoes dimerization. cnr.it

The selectivity and yield of these oxidative coupling reactions can be sensitive to the choice of oxidant, solvent, and reaction temperature.

Table 3: Oxidants for the Dimerization of Methoxy-Substituted Benzenes

| Starting Material | Oxidant | Catalyst/Additive | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1,3-Dimethoxybenzene | FeCl₃·6H₂O | Often none, or SiO₂ support | Dichloromethane | Room Temperature | 2,2',4,4'-Tetramethoxy-1,1'-biphenyl |

| 1,3-Dimethoxybenzene | K₃[Fe(CN)₆] | Base (e.g., K₂CO₃) | Water/Organic co-solvent | Variable | 2,2',4,4'-Tetramethoxy-1,1'-biphenyl |

Dehalogenative Coupling Approaches

Dehalogenative coupling reactions are a cornerstone in the synthesis of biaryl compounds, including 2,2',4,4'-tetramethoxy-1,1'-biphenyl. These methods involve the formation of a carbon-carbon bond between two aryl halide molecules, typically facilitated by a metal catalyst.

One of the classic methods applicable to the synthesis of symmetrical biaryls is the Ullmann reaction . This reaction traditionally involves the copper-catalyzed homocoupling of aryl halides at elevated temperatures. nih.gov For the synthesis of 2,2',4,4'-tetramethoxy-1,1'-biphenyl, the starting material would be a 2,4-dimethoxy-substituted aryl halide, such as 2,4-dimethoxyiodobenzene. The reaction proceeds by heating the aryl iodide in the presence of copper powder or a copper(I) salt. While historically requiring harsh conditions, modern variations of the Ullmann reaction have been developed using various ligands and reaction media to improve yields and moderate the required temperatures. For electron-rich aryl iodides, the use of ligands like N,N-dimethylglycine and specific solvent systems can significantly enhance the reaction efficiency. nih.gov

Nickel-catalyzed homocoupling presents an alternative, often more reactive, pathway for the synthesis of symmetrical biaryls from aryl halides. researchgate.net Nickel(0) complexes, often generated in situ from nickel(II) precursors and a reducing agent like zinc, are the active catalytic species. researchgate.net These reactions can be effective for aryl chlorides, bromides, and iodides. researchgate.net The efficiency of nickel-catalyzed homocoupling of electron-rich aryl halides can be influenced by the redox potential of the nickel catalyst. rsc.orgrsc.org The choice of ligand is crucial in nickel catalysis, with factors such as steric bulk and electronic properties significantly impacting the reaction outcome. illinois.edu For instance, α-diimine ligands have demonstrated high activity in the nickel-catalyzed reductive homocoupling of haloarenes. researchgate.net

Palladium-catalyzed homocoupling reactions also provide a versatile route to symmetrical biaryls. These reactions often utilize palladium(0) catalysts, which can be generated from palladium(II) precursors. The reaction conditions, including the choice of solvent, base, and ligands, play a critical role in the success of the coupling. For instance, palladium-catalyzed homocoupling of aryl halides has been successfully carried out in solvents like polyethylene (B3416737) glycol (PEG) without the need for additional reductants. nih.gov The use of fluoride ions has also been shown to promote the palladium-catalyzed homocoupling of aryl halides. Optimum conditions for such reactions have been reported as 10 mol% Pd(dba)₂, and 3 equivalents of tetrabutylammonium (B224687) fluoride (TBAF) in DMF at 90°C. researchgate.net

Synthesis via Precursor Modification

An alternative synthetic strategy involves the modification of a pre-existing biphenyl structure. This approach can be particularly useful if the corresponding substituted biphenyl precursor is readily available.

Methylation of Hydroxy-Substituted Biphenyls

The most direct precursor modification for the synthesis of 2,2',4,4'-tetramethoxy-1,1'-biphenyl is the methylation of biphenyl-2,2',4,4'-tetraol. This method involves the conversion of the four hydroxyl groups on the biphenyl scaffold to methoxy groups.

Common methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) . The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups, thereby increasing their nucleophilicity. A common base used for this purpose is potassium carbonate (K₂CO₃). The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) under reflux conditions. For example, the methylation of a structurally related compound, 2,2',6,6'-tetrahydroxy-1,1'-biphenyl, is achieved using methyl iodide and potassium carbonate. Similarly, the methylation of divanillin, a substituted biphenol, has been successfully carried out using methyl iodide with potassium carbonate in DMF at 100°C for 24 hours, affording the corresponding tetramethoxy derivative in 85% yield. mdpi.com

Dimethyl sulfate is another effective and often more reactive methylating agent. google.com The methylation of phenols with dimethyl sulfate is typically performed under basic conditions, for instance, using sodium hydroxide (B78521) or sodium carbonate. google.comorgsyn.org The reaction can often be carried out in aqueous or solvent-free conditions. orgsyn.orgnih.gov

| Precursor | Methylating Agent | Base | Solvent | Conditions | Yield |

| Divanillin | Methyl iodide | K₂CO₃ | DMF | 100°C, 24 h | 85% mdpi.com |

| Gallic acid | Dimethyl sulfate | NaOH | Water | Reflux, 2 h | 89-92% orgsyn.org |

| Syringealdehyde | Dimethyl sulfate | Na₂CO₃ | - | 80-87°C, 1.2 h | ~Quantitative google.com |

Functionalization of Biphenyl Scaffolds

The synthesis of 2,2',4,4'-tetramethoxy-1,1'-biphenyl can also be envisioned through the functionalization of the parent 1,1'-biphenyl molecule. This approach involves the introduction of the four methoxy groups onto the unsubstituted biphenyl core. However, achieving the specific 2,2',4,4'-substitution pattern through direct electrophilic substitution reactions on biphenyl is challenging due to the difficulty in controlling regioselectivity.

Electrophilic substitution reactions on biphenyl, such as Friedel-Crafts alkylation and acylation, tend to occur at the para positions (4 and 4') due to steric hindrance and the electronic directing effects of the phenyl group. rsc.org Introducing substituents at the ortho positions (2 and 2') is generally more difficult. While methods for the functionalization of biphenyl exist, creating the precise 2,2',4,4'-tetramethoxy substitution pattern from unsubstituted biphenyl in a controlled and high-yielding manner is not a straightforward or commonly employed synthetic route.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic routes to 2,2',4,4'-tetramethoxy-1,1'-biphenyl are highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, ligands, solvent, and temperature is crucial for maximizing the yield and purity of the final product.

Influence of Catalysts and Ligands

In dehalogenative coupling reactions , the choice of catalyst and associated ligands is paramount. For Ullmann couplings , while traditional copper powder can be effective, the use of copper(I) salts, such as CuI, often leads to better results. The addition of ligands can significantly accelerate the reaction and allow for milder conditions. For the coupling of electron-rich aryl halides, N,O- and N,N-chelating ligands have been shown to be effective. nih.gov For instance, in Ullmann-type C-O bond formation, ligands like 1,10-phenanthroline (B135089) have been studied to understand their role in the catalytic cycle. mdpi.com

In nickel-catalyzed homocouplings , the ligand environment dictates the reactivity and selectivity of the nickel center. illinois.edu Both electronic and steric effects of the ligands are important. illinois.edu Electron-donating ligands can enhance the reactivity of the nickel catalyst in the oxidative addition step, which is often rate-limiting for electron-rich aryl halides. rsc.orgrsc.org A variety of phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and N-heterocyclic carbenes (NHCs) have been successfully employed in nickel catalysis. acs.org

For palladium-catalyzed couplings , dialkylbiaryl phosphine ligands are highly effective for a wide range of substrates, including electron-rich and sterically hindered aryl halides. nih.gov The choice of ligand can influence the selectivity in reactions with substrates bearing multiple reactive sites.

| Reaction Type | Catalyst | Ligand(s) | Key Observations |

| Ullmann Coupling | CuI | N,N-dimethylglycine, N-butylimidazole | Effective for electron-rich diaryl ether synthesis. nih.gov |

| Nickel-catalyzed Homocoupling | Ni(II) precursor + Zn | α-diimine ligands | Highly active for a broad scope of biaryls. researchgate.net |

| Nickel-catalyzed Cross-Coupling | Ni(COD)₂ | dppf, PMe₃ | Ligand choice influences reaction rate and selectivity. acs.org |

| Palladium-catalyzed Suzuki-Miyaura | Pd₂(dba)₃ | cataCXium PICy | Low catalyst loading and high regioselectivity. nsf.gov |

Solvent Effects and Temperature Regimes

The choice of solvent can have a profound impact on the outcome of coupling reactions. In Ullmann reactions , polar aprotic solvents like DMF or DMSO are commonly used. For palladium-catalyzed Suzuki-Miyaura couplings , a mixture of an organic solvent and water is often employed, with the presence of water being critical for the hydrolysis of boronate esters. nih.gov The optimal ratio of the organic solvent to water can significantly affect the reaction rate and efficiency. nih.gov Studies on Suzuki-Miyaura reactions have shown that the selectivity can be influenced by the polarity of the solvent, although the correlation is not always straightforward. nih.gov

Temperature is another critical parameter that needs to be optimized. Traditional Ullmann reactions often require very high temperatures (over 200°C). organic-chemistry.org However, with modern catalyst systems, these temperatures can often be significantly reduced. For instance, optimized Ullmann-type couplings can proceed at temperatures as low as 80°C. nih.gov In Suzuki-Miyaura reactions, the optimal temperature can vary depending on the reactivity of the substrates and the catalyst system used. While some reactions can be performed at room temperature, others may require heating to temperatures around 70-110°C to achieve good conversion rates. mdpi.comresearchgate.net Careful control of the temperature is necessary to ensure complete reaction while minimizing side reactions and decomposition of the product or catalyst.

Stoichiometric Control and Yield Enhancement

Detailed research into the synthesis of polysubstituted biphenyls has demonstrated that the stoichiometry of the reactants is a crucial parameter for achieving high yields. In the context of Ullmann-type reactions for the synthesis of tetramethoxybiphenyl derivatives, the molar ratio of the aryl halide to the copper reagent is a key determinant of reaction efficiency.

One of the foundational methods for creating the biphenyl linkage is the Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halide molecules. For a symmetrical biphenyl like 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, this would typically involve the homo-coupling of a 2-halo-1,3-dimethoxybenzene derivative. Research has shown that using an excess of the copper reagent can be beneficial in driving the reaction to completion, but can also lead to difficulties in product purification. Conversely, insufficient copper can result in low conversion rates.

Modern advancements in cross-coupling reactions have introduced more efficient catalytic systems. For instance, nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool. In these reactions, the stoichiometry of the nickel catalyst, the ligand, and a reducing agent (like manganese or zinc) must be carefully controlled. Studies on similar cross-coupling reactions have shown that catalyst loading can significantly impact the yield. For example, in a nickel-catalyzed coupling of aryl bromides, increasing the catalyst and ligand loading from 7.5 mol% to 15 mol% resulted in a notable increase in product yield. However, a further increase to 20 mol% led to a decrease in yield, indicating an optimal range for the catalyst concentration.

Another effective strategy for synthesizing biphenyl structures is the oxidative coupling of aryl Grignard reagents. This method involves the formation of a Grignard reagent from an aryl halide, which is then coupled in the presence of an oxidizing agent and a catalyst, often containing manganese. The stoichiometry of the Grignard reagent to the catalyst and oxidant is critical for maximizing the yield of the desired biphenyl product.

The following table summarizes the impact of stoichiometric variations on the yield of biphenyl synthesis in related reactions, providing insights into the principles that govern the synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl.

In the synthesis of a related compound, 5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde, which starts from the dimerization of vanillin, the stoichiometric control of the oxidizing agent, iron(II) sulfate heptahydrate, and an iron persulfate was crucial in achieving a 79% yield of the initial biphenyl structure. mdpi.com This highlights the importance of precise reactant ratios even in oxidative coupling routes.

The following table illustrates the stoichiometry used in the synthesis of a substituted tetramethoxy biphenyl derivative, providing a model for the synthesis of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl.

Ultimately, the enhancement of the yield for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl synthesis hinges on the careful selection of the synthetic methodology and the meticulous optimization of the stoichiometric relationships between all reacting species.

Chemical Reactivity and Derivatization Strategies for 2,2 ,4,4 Tetramethoxy 1,1 Biphenyl

Oxidation Pathways and Formation of Derivatives

The presence of multiple electron-donating methoxy (B1213986) groups renders the aromatic rings of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl electron-rich and thus, highly susceptible to oxidation. The oxidation of similar polymethoxy aromatic compounds is well-established and typically involves the formation of radical cations as intermediates, which can then undergo further reactions.

The oxidation of methoxy-substituted phenols and biphenyls often leads to the formation of quinone derivatives. For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, this transformation would likely require an initial demethylation step, followed by oxidation of the resulting hydroxyl groups. Strong oxidizing agents could potentially cleave the ether linkages and oxidize the aromatic rings.

Anodic oxidation, or electrochemical oxidation, is a common method for converting electron-rich aromatic ethers into quinones or their ketal precursors. In the case of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, electrochemical oxidation in an alcohol solvent like methanol (B129727) could lead to the formation of a quinone bisketal, which can then be hydrolyzed under acidic conditions to yield the corresponding biphenyl-diquinone.

Expected Reaction Pathway:

Step 1 (Oxidation/Demethylation): Treatment with a strong oxidizing agent (e.g., ceric ammonium (B1175870) nitrate, CAN) or electrochemical oxidation could lead to the removal of methyl groups and the formation of hydroxylated intermediates.

Step 2 (Further Oxidation): The resulting biphenyldiol would be readily oxidized to the corresponding 1,1'-biphenyl-2,2',4,4'-tetraone (a diquinone structure).

Due to the lack of specific experimental data, a representative data table for this conversion cannot be provided.

Reduction Pathways and Formation of Derivatives

The electron-rich aromatic system of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd). Reduction would typically only be feasible if the aromatic system is first converted into a different functional group, such as a quinone.

If 2,2',4,4'-Tetramethoxy-1,1'-biphenyl were first oxidized to its corresponding diquinone derivative as described above, this resulting product could then be readily reduced to form a hydroquinone (B1673460) derivative (a tetrahydroxybiphenyl). The reduction of quinones to hydroquinones is a fundamental and high-yielding reaction in organic chemistry.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation. This two-step process (oxidation followed by reduction) is a standard method for accessing polyhydroxylated biphenyls from their more stable polymethoxy precursors.

Expected Reaction Pathway (from Quinone Derivative):

Starting Material: 1,1'-Biphenyl-2,2',4,4'-tetraone (diquinone derivative)

Reaction: Treatment with a suitable reducing agent (e.g., NaBH₄ in ethanol).

Product: 1,1'-Biphenyl-2,2',4,4'-tetraol (hydroquinone derivative).

A data table for this reduction cannot be generated without specific experimental findings.

Electrophilic Aromatic Substitution Reactions

The four methoxy groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS). Their collective electron-donating effect makes the biphenyl (B1667301) core highly nucleophilic and reactive towards electrophiles, likely allowing reactions to proceed under mild conditions, potentially without the need for a strong Lewis acid catalyst.

The substitution pattern is dictated by the combined directing effects of the methoxy groups. In each ring, the methoxy groups are at the 2- and 4-positions.

The 5-position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it a highly activated site.

The 3-position is ortho to both the C2- and C4-methoxy groups, which also makes it activated, though potentially subject to some steric hindrance.

The 6-position is ortho to the C2-methoxy group and is also an activated site.

Therefore, electrophilic substitution is expected to occur primarily at the 5, 5', 6, and 6' positions. The precise distribution of mono- and polysubstituted products would depend on the reaction conditions and the nature of the electrophile.

Halogenation, such as bromination or chlorination, is a classic EAS reaction. Given the high activation of the rings, 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is expected to react readily with halogens like bromine (Br₂) or chlorine (Cl₂), even in the absence of a Lewis acid catalyst. The reaction would likely proceed quickly, and controlling the stoichiometry would be crucial to avoid polyhalogenation.

Expected Halogenation Products:

Monosubstitution: Primarily at the C5 or C6 position.

Polysubstitution: Further halogenation would likely occur at the remaining activated positions (5, 5', 6, 6').

| Reactants | Expected Major Product(s) | Typical Conditions |

| 2,2',4,4'-Tetramethoxy-1,1'-biphenyl + Br₂ | 5-Bromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl and/or 6-Bromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl | Acetic acid or CCl₄, room temperature |

| 2,2',4,4'-Tetramethoxy-1,1'-biphenyl + Cl₂ | 5-Chloro-2,2',4,4'-tetramethoxy-1,1'-biphenyl and/or 6-Chloro-2,2',4,4'-tetramethoxy-1,1'-biphenyl | Acetic acid or CH₂Cl₂, room temperature |

| Note: This table is based on theoretical predictions, not reported experimental data. |

Nitration introduces a nitro (-NO₂) group onto an aromatic ring. The standard reagent for this is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Due to the strongly activated nature of the tetramethoxybiphenyl substrate, milder nitrating agents or more dilute acid conditions might be sufficient and necessary to prevent over-oxidation or the formation of multiple nitrated products. masterorganicchemistry.com

As with halogenation, the nitro group is expected to add to the most activated and sterically accessible positions, primarily the 5, 5', 6, and 6' positions.

Expected Nitration Products:

Mononitration: 5-Nitro-2,2',4,4'-tetramethoxy-1,1'-biphenyl and/or 6-Nitro-2,2',4,4'-tetramethoxy-1,1'-biphenyl.

| Reactants | Expected Major Product(s) | Typical Conditions |

| 2,2',4,4'-Tetramethoxy-1,1'-biphenyl + HNO₃/H₂SO₄ | 5-Nitro-2,2',4,4'-tetramethoxy-1,1'-biphenyl | Acetic anhydride (B1165640) or cold, dilute mixed acids |

| Note: This table is based on theoretical predictions, not reported experimental data. |

Regioselective Functionalization Approaches

The methoxy groups at the 2, 2', 4, and 4' positions are ortho-, para-directing and activating substituents for electrophilic aromatic substitution. This directing effect is a powerful tool for achieving regioselective functionalization of the biphenyl core. The positions ortho and para to the methoxy groups are activated towards electrophilic attack. In 2,2',4,4'-tetramethoxy-1,1'-biphenyl, the 5, 5', 6, and 6' positions are available for substitution. The steric hindrance from the adjacent methoxy group and the biphenyl linkage plays a significant role in determining the final substitution pattern.

Common electrophilic substitution reactions that can be employed for the regioselective functionalization of 2,2',4,4'-tetramethoxy-1,1'-biphenyl include nitration, halogenation, and Friedel-Crafts acylation and alkylation. The conditions for these reactions can be tailored to control the degree of substitution.

Table 1: Potential Regioselective Functionalization Reactions

| Reaction | Reagent(s) | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups at the 5 and/or 5' positions. |

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | Mono- or di-bromination likely at the 5 and 5' positions. |

It is important to note that the high activation from four methoxy groups can sometimes lead to multiple substitutions or side reactions if the reaction conditions are not carefully controlled.

Synthesis of Structural Analogues and Advanced Derivatives

The synthesis of structural analogues and advanced derivatives of 2,2',4,4'-tetramethoxy-1,1'-biphenyl can be broadly categorized into two main strategies: modification of the existing methoxy groups and the introduction of new functional moieties onto the aromatic rings.

The methoxy groups of 2,2',4,4'-tetramethoxy-1,1'-biphenyl can be cleaved to form the corresponding hydroxyl groups. This demethylation reaction is a critical step in the synthesis of many derivatives, as the resulting phenols can be further functionalized. A variety of reagents are available for ether cleavage, and their choice can sometimes allow for selective demethylation. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like HBr and HI, Lewis acids such as BBr₃ and AlCl₃, and nucleophilic reagents like thiolates. chem-station.com The reaction conditions, such as temperature and reaction time, can be optimized to control the extent of demethylation. For instance, using a limited amount of a demethylating agent may allow for the selective cleavage of one or two methoxy groups. A method for the selective demethylation of ortho-trimethoxybenzene compounds using ZrCl₄ as a catalyst has been reported, which could potentially be adapted for selective demethylation in tetramethoxybiphenyl systems. google.com

Table 2: Reagents for Demethylation of Methoxy Groups

| Reagent | Conditions | Comments |

|---|---|---|

| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures. | A powerful and widely used reagent for cleaving aryl methyl ethers. chem-station.com |

| Hydrobromic acid (HBr) | Often used as a concentrated aqueous solution at elevated temperatures. | A classic method for ether cleavage. chem-station.com |

| Aluminum chloride (AlCl₃) | Can be used with a scavenger like ethanethiol. | A strong Lewis acid that can effect demethylation. |

Once the hydroxylated biphenyl is obtained, a wide range of derivatives can be synthesized through reactions of the phenolic hydroxyl groups, such as esterification and etherification.

The introduction of diverse functional moieties onto the 2,2',4,4'-tetramethoxy-1,1'-biphenyl scaffold can be achieved through various synthetic transformations. These often begin with electrophilic substitution reactions as described in section 4.4, followed by the conversion of the newly introduced groups into other functionalities.

For example, nitration of the biphenyl core can be followed by reduction of the nitro groups to amino groups using reagents like SnCl₂/HCl or catalytic hydrogenation. These amino groups can then be further derivatized, for instance, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

The synthesis of biphenyl carboxylic acids can be achieved through methods like the Suzuki-Miyaura coupling of a boronic acid derivative with a suitable halo-benzoic acid ester, followed by hydrolysis. ajgreenchem.com While this is a common method for the de novo synthesis of substituted biphenyls, functionalization of a pre-existing biphenyl core can also be envisioned through formylation followed by oxidation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon bonds. researchgate.netacs.orgnih.govnih.gov To utilize these methods, a halo-substituted derivative of 2,2',4,4'-tetramethoxy-1,1'-biphenyl would first need to be prepared, for example, through regioselective halogenation. This halogenated biphenyl could then be coupled with a variety of partners, including boronic acids, alkenes, and terminal alkynes, to generate a diverse library of advanced derivatives.

Table 3: Strategies for Introducing Diverse Functional Moieties

| Functional Group | Synthetic Strategy |

|---|---|

| Amino (-NH₂) | Nitration followed by reduction. |

| Carboxylic Acid (-COOH) | Formylation followed by oxidation, or via cross-coupling reactions. ajgreenchem.comgoogle.com |

| Alkyl/Aryl (-R) | Friedel-Crafts alkylation or palladium-catalyzed cross-coupling of a halogenated precursor. rsc.org |

These derivatization strategies allow for the systematic modification of the 2,2',4,4'-tetramethoxy-1,1'-biphenyl structure, enabling the exploration of structure-activity relationships for various applications.

Theoretical and Computational Investigations of 2,2 ,4,4 Tetramethoxy 1,1 Biphenyl

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine characteristics like optimal molecular geometry, energy, and vibrational frequencies.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly popular for its balance of accuracy and computational cost. In DFT, the properties of a molecule are determined from its electron density. DFT studies on biphenyl (B1667301) derivatives typically involve geometry optimization to find the lowest energy conformation, which includes determining the dihedral angle between the two phenyl rings—a critical parameter for these systems.

For example, in a study on the related compound 4,4'-dimethoxy-1,1'-biphenyl (B188815) (4-DMB), DFT calculations were employed to optimize the molecular structure and compare it with experimental X-ray diffraction data. researchgate.net Such studies confirm that the theoretically predicted structural parameters are in good agreement with experimental values, validating the computational approach.

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods based on first principles, without the inclusion of empirical data. escholarship.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation using a series of rigorous mathematical approximations. They are often more computationally demanding than DFT but can provide highly accurate results, serving as a benchmark for other methods. While specific ab initio studies on 2,2',4,4'-Tetramethoxy-1,1'-biphenyl are not readily found, these methods would be used to obtain a highly accurate wave function and energy for the molecule, providing a deeper understanding of its electronic makeup.

The accuracy of any quantum chemical calculation is critically dependent on the chosen level of theory and the basis set. The level of theory refers to the method used (e.g., DFT, HF, MP2), while the basis set is a set of mathematical functions used to build the molecular orbitals.

A common and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311G++G(d,p). researchgate.net

B3LYP: A hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.

6-311G++G(d,p): A triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms to better describe weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions to allow for non-spherical electron density distributions. globalresearchonline.net

The choice of this level of theory, as used in the study of 4,4'-dimethoxy-1,1'-biphenyl, represents a robust approach for obtaining reliable geometries and electronic properties for methoxy-substituted biphenyl systems. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, optical properties, and intermolecular interactions. Key tools for this analysis include Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Computational studies on 4,4'-dimethoxy-1,1'-biphenyl calculated the HOMO-LUMO energies and the resulting energy gap, which provides a quantitative measure of its chemical stability.

Table 1: Representative Frontier Molecular Orbital Data for a Methoxy-Biphenyl System (Data shown for 4,4'-dimethoxy-1,1'-biphenyl as an illustrative example)

| Parameter | Energy (eV) |

| EHOMO | -5.48 |

| ELUMO | -0.912 |

| Energy Gap (ΔE) | 4.57 |

| Source: Indian Journal of Pure & Applied Physics |

The Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface is colored based on the local electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas, which are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas, which are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In the analysis of 4,4'-dimethoxy-1,1'-biphenyl, the MEP map showed that the negative potential (red) is concentrated over the oxygen atoms of the methoxy (B1213986) groups, identifying them as the primary sites for electrophilic interaction. Conversely, the positive potential (blue) was located over the hydrogen atoms, indicating these are the most likely sites for nucleophilic interaction. This type of analysis is crucial for predicting how a molecule will interact with other reagents or biological targets.

Dipole Moment Calculations

The dipole moment of a molecule is a critical quantum chemical descriptor that provides insights into its charge distribution and polarity. For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, the dipole moment is significantly influenced by the orientation of the four methoxy groups and the dihedral angle between the two phenyl rings. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the dipole moment.

The calculation process typically involves:

Geometry Optimization: The molecule's geometry is optimized to find its lowest energy conformation. This includes the optimization of the inter-ring dihedral angle and the orientation of the methoxy groups.

Wavefunction Calculation: A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311G++) is used to calculate the electronic wavefunction of the optimized geometry. researchgate.net

Dipole Moment Computation: The dipole moment is then calculated from the electronic wavefunction.

Table 1: Exemplary Dipole Moment Calculation Parameters for a Related Compound (4,4'-dimethoxy-1,1'-biphenyl)

| Parameter | Value |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311G++(d,p) |

| Software | Gaussian 09 |

This table illustrates the typical parameters used in DFT calculations for methoxy-substituted biphenyls. researchgate.net

Conformational Landscape and Dynamics Simulations

The conformational landscape of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is primarily defined by the rotation around the C1-C1' single bond, which is characterized by the dihedral angle between the two phenyl rings. The presence of bulky methoxy groups at the ortho-positions (2 and 2') introduces significant steric hindrance, which prevents the molecule from adopting a planar conformation. libretexts.org This phenomenon, known as atropisomerism, can lead to stable, non-interconverting enantiomers if the rotational barrier is sufficiently high. libretexts.org

Computational methods are essential for exploring this conformational landscape:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time, showing how it explores different conformations at a given temperature. nih.gov These simulations can help to understand the flexibility of the molecule and the rates of interconversion between different conformers.

For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, the most stable conformation is expected to have a twisted (non-planar) arrangement of the phenyl rings to minimize the steric clash between the ortho-methoxy groups. The exact dihedral angle of the global minimum and the height of the rotational barriers would depend on the balance between steric repulsion and electronic effects (conjugation), which favors planarity.

Benchmarking studies on other substituted biphenyls have shown that DFT methods, particularly those including dispersion corrections (like B3LYP-D or B97-D), provide accurate predictions of torsional barriers. semanticscholar.org

Table 2: Expected Conformational Features of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl

| Feature | Description |

| Most Stable Conformation | Twisted (non-planar) due to steric hindrance from ortho-methoxy groups. |

| Rotational Barrier | A significant energy barrier to rotation around the C1-C1' bond is expected, potentially leading to atropisomerism. |

| Key Dihedral Angle | The torsion angle between the two phenyl rings is the primary determinant of the conformation. |

Prediction of Chemical Reactivity and Stereoselectivity

Computational chemistry offers powerful tools to predict the chemical reactivity and potential stereoselectivity of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl. These predictions are often based on the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: Represents the ability to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule susceptible to oxidation and electrophilic aromatic substitution. The precise locations of the HOMO and LUMO densities on the aromatic rings will determine the regioselectivity of such reactions.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are attractive to electrophiles. In this molecule, these are expected to be around the oxygen atoms of the methoxy groups.

Positive Regions (Blue): Indicate electron-poor areas, which are attractive to nucleophiles.

Neutral Regions (Green): Indicate non-polar areas.

MEP analysis can identify the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of reactions. For example, in a study of 4,4'-dimethoxy-1,1'-biphenyl, the MEP map showed that the oxygen atoms are electrophilic in nature, while the hydrogen atoms are nucleophilic.

Stereoselectivity: The prediction of stereoselectivity often involves modeling the transition states of potential reactions. The rigid, twisted conformation of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, a consequence of its ortho-substituents, can create a chiral environment. This intrinsic chirality can direct the approach of reagents, leading to stereoselective outcomes in reactions occurring at or near the biphenyl core. The relative energies of diastereomeric transition states, calculated using quantum mechanical methods, can be used to predict the stereochemical course of a reaction.

Table 3: Predicted Reactivity Descriptors for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl (Qualitative)

| Descriptor | Predicted Characteristic |

| HOMO Energy | Relatively high (activated by methoxy groups) |

| LUMO Energy | Lowered relative to unsubstituted biphenyl |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| Most Nucleophilic Sites | Aromatic carbons ortho and para to methoxy groups (from FMO analysis) |

| Most Electrophilic Sites | Oxygen atoms of the methoxy groups (from MEP analysis) |

Biological Activities and Mechanistic Insights in Vitro and Preclinical Research

Antimicrobial Activity Studies

In vitro Efficacy Against Bacterial and Fungal Strains

There is a lack of specific studies detailing the in vitro efficacy of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl against specific bacterial and fungal strains. While research has been conducted on other biphenyl (B1667301) derivatives, showing a range of antimicrobial activities, data pinpointing the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) for this particular isomer are not available in the reviewed scientific literature. mdpi.comnih.gov

Investigations into Antimicrobial Mechanisms

No specific investigations into the antimicrobial mechanisms of action for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl were found. Research on related compounds suggests that potential mechanisms for biphenyl derivatives could involve interaction with key bacterial proteins or disruption of the cell membrane, but these have not been specifically demonstrated for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl. mdpi.comnih.gov

Anticancer Activity Studies

In vitro Cytotoxicity against Various Cancer Cell Lines

There is no available data from in vitro cytotoxicity assays, such as IC50 values, for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl against various cancer cell lines. Studies on other isomers, such as 2,4,3′,4′-tetramethoxy-biphenyl and hydroxylated biphenyls, have shown cytotoxic effects, but these findings cannot be directly attributed to the 2,2',4,4'-isomer. banglajol.infomdpi.com

Induction of Apoptosis and Cell Death Pathways (e.g., Mitochondrial Intrinsic Pathway)

Specific studies demonstrating the induction of apoptosis by 2,2',4,4'-Tetramethoxy-1,1'-biphenyl are not present in the current scientific literature. Research on the related isomer, 2,4,3′,4′-tetramethoxy-biphenyl, has shown it can induce apoptosis through the mitochondrial/caspase pathway, involving the loss of mitochondrial membrane potential and cytochrome C release. banglajol.info However, whether 2,2',4,4'-Tetramethoxy-1,1'-biphenyl acts via a similar mechanism has not been investigated.

Modulation of Specific Cellular Signaling Pathways

There is a lack of research on the modulation of specific cellular signaling pathways by 2,2',4,4'-Tetramethoxy-1,1'-biphenyl. While other related biphenyl compounds have been studied for their effects on pathways like PI3K/AKT/NF-κB, no such mechanistic insights are available for this specific compound. nih.gov

Structure-Activity Relationship (SAR) Studies for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl and its Derived Analogues

The exploration of the structure-activity relationship (SAR) for 2,2',4,4'-tetramethoxy-1,1'-biphenyl and its analogues has been a subject of interest in medicinal chemistry to understand how structural modifications influence their biological activities. While comprehensive SAR studies specifically centered on a wide array of 2,2',4,4'-tetramethoxy-1,1'-biphenyl derivatives are still emerging, preliminary investigations and studies on related biphenyl scaffolds provide valuable insights into the key structural features that govern their therapeutic potential.

A significant area of investigation for biphenyl compounds has been in the development of inhibitors for the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. researchgate.netnih.gov The general structure of many biphenyl-based PD-1/PD-L1 inhibitors consists of a central biphenyl core, which serves as a scaffold for various substituents. The nature and position of these substituents play a crucial role in the inhibitory activity. For instance, in a series of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives, modifications to the biphenyl moiety significantly impacted their potency as PD-1/PD-L1 inhibitors. nih.gov

While not directly focused on the 2,2',4,4'-tetramethoxy substitution pattern, these studies highlight the importance of the biphenyl core in orienting functional groups for optimal interaction with the target protein. The methoxy (B1213986) groups in 2,2',4,4'-tetramethoxy-1,1'-biphenyl are expected to influence the compound's electronic properties and conformation, which in turn would affect its binding affinity to biological targets. The electron-donating nature of the methoxy groups can enhance interactions with electron-deficient pockets in target proteins.

Furthermore, studies on other classes of biphenyl derivatives, such as those developed as selective TNF-alpha converting enzyme (TACE) inhibitors, have demonstrated that the introduction of bulky biphenylmethyl groups can confer high potency and selectivity. acs.org This suggests that modifications to the biphenyl core of 2,2',4,4'-tetramethoxy-1,1'-biphenyl, such as the introduction of larger functional groups, could be a promising strategy for developing potent and selective inhibitors of various enzymes.

A study on hydroxylated biphenyl compounds, which are structurally related to curcumin, identified two compounds with significant antitumor activity against melanoma cells. nih.gov This research underscores the potential of hydroxylated and methoxylated biphenyls as a promising class of anticancer agents. The position of the hydroxyl and methoxy groups on the biphenyl rings is critical for their biological activity, influencing factors such as antioxidant potential and interaction with cellular targets.

The table below summarizes the key takeaways from SAR studies on various biphenyl derivatives, which can provide a framework for the future design and optimization of analogues of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl.

| Structural Feature | Impact on Biological Activity | Potential Application for 2,2',4,4'-Tetramethoxy-1,1'-biphenyl Analogues |

| Biphenyl Core | Provides a rigid scaffold for optimal orientation of functional groups. | Serves as a foundational structure for designing new derivatives. |

| Methoxy Groups | Influence electronic properties and conformation, potentially enhancing binding to target proteins. | The existing methoxy groups can be modified (e.g., demethylation to hydroxyls, introduction of other alkoxy groups) to modulate activity. |

| Bulky Substituents | Can increase potency and selectivity for specific enzyme targets. | Introduction of larger functional groups to the biphenyl rings could lead to more potent and selective inhibitors. |

| Hydroxyl Groups | Often associated with antioxidant and anticancer activities. | Selective demethylation of the methoxy groups to hydroxyl groups could enhance anticancer efficacy. |

Preclinical Research Applications and Lead Compound Development

While 2,2',4,4'-Tetramethoxy-1,1'-biphenyl itself is not yet a widely established therapeutic agent, its structural motif is present in molecules that have shown significant promise in preclinical research, positioning it as a valuable lead compound for drug discovery and development. danaher.com A notable example is the closely related compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a hydroxylated derivative. Preclinical studies have demonstrated the potential of TMBP as an anticancer agent.

In one study, TMBP was investigated for its cytotoxic effects against the A549 human non-small cell lung carcinoma cell line. The compound was found to reduce the viability of these cancer cells, induce cell cycle arrest in the G2/M phase, and lead to cell death via apoptosis. nih.gov A subsequent study on the NCI-H460 lung cancer cell line further elucidated the anticancer mechanism of TMBP. It was shown to trigger oxidative stress, metabolic changes, and an apoptosis-like process by reducing the PI3K/AKT/NF-κB signaling pathway. nih.gov These findings highlight the potential of the tetramethoxybiphenyl scaffold as a basis for developing novel anticancer drugs.

The development of biphenyl derivatives as inhibitors of the PD-1/PD-L1 interaction is another significant area of preclinical research. researchgate.netnih.gov One study reported the discovery and optimization of novel biphenyl derivatives with a cyclopropyl (B3062369) linkage as potent PD-1/PD-L1 inhibitors. The lead compound from this series, (1S,2S)-A25, exhibited favorable pharmacokinetic properties and potent antitumor activity in a lung carcinoma model, suggesting its promise for further development. acs.org Another research effort focused on o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors, with the lead compound B2 showing potent in vivo anticancer efficacy. nih.gov These examples demonstrate the utility of the biphenyl scaffold in the design of next-generation cancer immunotherapies.

The process of lead optimization is crucial in transforming a promising compound into a viable drug candidate. danaher.com This involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The biphenyl scaffold offers a versatile platform for such modifications. For instance, the introduction of different functional groups or the alteration of existing ones, such as the methoxy groups in 2,2',4,4'-Tetramethoxy-1,1'-biphenyl, can lead to analogues with enhanced therapeutic potential.

The table below summarizes the preclinical research applications of compounds containing the biphenyl scaffold, underscoring the potential of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl as a lead for drug development.

| Compound Class | Preclinical Application | Key Findings |

| Tetramethoxybiphenyl-4,4'-diol (TMBP) | Anticancer Agent (Lung Cancer) | Induces apoptosis and cell cycle arrest; modulates PI3K/AKT/NF-κB pathway. nih.govnih.gov |

| Biphenyl Derivatives with Cyclopropyl Linkage | PD-1/PD-L1 Inhibitors (Cancer Immunotherapy) | Potent antitumor activity in a lung carcinoma model with favorable pharmacokinetics. acs.org |

| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | PD-1/PD-L1 Inhibitors (Cancer Immunotherapy) | Potent in vivo anticancer efficacy. nih.gov |

| Hydroxylated Biphenyl Compounds | Anticancer Agent (Melanoma) | Induce apoptosis and cell cycle arrest in melanoma cells. nih.gov |

Applications in Materials Science and Advanced Organic Chemistry

Precursor Role in Complex Organic Synthesis

The structural framework of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is a key component in the synthesis of more intricate molecular architectures, including certain natural products and macrocyclic compounds. The methoxy (B1213986) groups can be readily converted into other functional groups, such as hydroxyls, which then serve as handles for further chemical transformations.

The hydroxylated biphenyl (B1667301) unit is a common structural motif found in a wide array of bioactive natural products. nih.gov Lignans, a large class of secondary metabolites found in plants, are characterized by a dimeric structure formed from two phenylpropane units. wjbphs.comnih.gov The synthesis of these complex natural products often involves the coupling of substituted phenolic precursors to form a central biphenyl core, which is subsequently elaborated.

While direct synthesis of a specific major natural product starting from 2,2',4,4'-Tetramethoxy-1,1'-biphenyl is not prominently documented, its structure represents a key intermediate. The synthesis of natural-like hydroxylated biphenyls often starts from 4-substituted-2-methoxyphenols. nih.gov The controlled demethylation of a compound like 2,2',4,4'-Tetramethoxy-1,1'-biphenyl would yield hydroxylated biphenyls, which are crucial precursors for lignan (B3055560) synthesis. nih.govnih.gov These precursors can then undergo further reactions to build the complex stereochemistry and diverse functionalities observed in natural lignans, which exhibit a wide range of biological activities, including antitumor, antiviral, and antioxidant properties. nih.govresearchgate.net

Table 1: Examples of Lignan Subclasses and their Structural Features

| Lignan Subclass | Key Structural Feature | Reference |

| Furofurans | Fused tetrahydrofuran (B95107) rings | nih.gov |

| Dibenzylbutanes | A central butane (B89635) chain connecting two phenyl groups | nih.gov |

| Dibenzylbutyrolactones | A lactone ring in the central chain | nih.gov |

| Tetrahydrofurans | A single tetrahydrofuran ring in the connecting chain | nih.gov |

The compound 2,2',4,4'-Tetramethoxy-1,1'-biphenyl can serve as a precursor to the bifunctional building blocks necessary for macrocyclization. Through functional group manipulation, such as the introduction of terminal alkynes or other reactive groups, the tetramethoxybiphenyl core can be transformed into a linear monomer suitable for cyclization reactions like Sonogashira or Hay coupling. acs.orgrsc.org The biphenyl unit's presence disrupts planarity in the resulting macrocycle, which can prevent aggregation and fine-tune the electronic properties of the molecule. acs.org

Table 2: Common Strategies for Macrocyclization

| Reaction Type | Description | Reference |

| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond to close the ring, catalyzed by ruthenium or molybdenum complexes. | core.ac.ukdrughunter.com |

| Macrolactonization | Intramolecular esterification to form a large lactone ring. | cam.ac.uk |

| Macrolactamization | Intramolecular amidation to form a large lactam ring. | cam.ac.uk |

| Azide-Alkyne Cycloaddition | "Click" reaction between an azide (B81097) and an alkyne to form a triazole-containing macrocycle. | core.ac.uk |

Development of Functional Materials

The unique electronic and structural characteristics of 2,2',4,4'-Tetramethoxy-1,1'-biphenyl make it and its derivatives attractive for the creation of novel functional materials with applications in gas storage, separation, and electronics.